molecular formula C9H18N2O2 B2504824 rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate CAS No. 1903827-20-2

rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate

Cat. No.: B2504824
CAS No.: 1903827-20-2
M. Wt: 186.255
InChI Key: CYNGHIIXUHRJOA-RNFRBKRXSA-N
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Description

rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is known for its unique structure, which includes a cyclopropyl ring and an aminomethyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate is used in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclobutyl]carbamate
  • rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopentyl]carbamate
  • rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclohexyl]carbamate

Uniqueness: rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate is unique due to its cyclopropyl ring, which imparts distinct chemical properties compared to its analogs with larger ring sizes. This structural feature can influence its reactivity, stability, and interactions with other molecules .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNGHIIXUHRJOA-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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